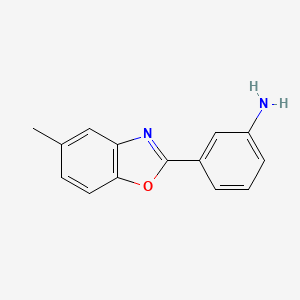

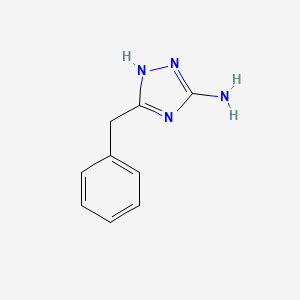

![molecular formula C8H7N3O B1269541 1H-Benzo[d]imidazol-2-carboxamid CAS No. 5805-52-7](/img/structure/B1269541.png)

1H-Benzo[d]imidazol-2-carboxamid

Übersicht

Beschreibung

1H-Benzo[d]imidazole-2-carboxamide is a heterocyclic compound that has been found to have diverse biological and clinical applications . It is a vital pharmacophore and privileged sub-structure in the chemistry of medicine . It has been used in drug discovery due to its significant properties .

Synthesis Analysis

The synthesis of 1H-Benzo[d]imidazole-2-carboxamide derivatives has been reported in several studies . For instance, Ansari et al. synthesized 2-substituted-1H-benzimidazole derivatives by nucleophilic substitution reaction . Another study reported the synthesis of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamide derivatives .

Molecular Structure Analysis

The molecular structure of 1H-Benzo[d]imidazole-2-carboxamide consists of a dicyclic organic scaffold having imidazole (containing two nitrogen atoms at adjoining site) attached with a benzene ring .

Chemical Reactions Analysis

The chemical reactions involving 1H-Benzo[d]imidazole-2-carboxamide have been studied in the context of its antimicrobial activity . For example, Ansari et al. evaluated the antimicrobial activity of 2-substituted-1H-benzimidazole derivatives synthesized by nucleophilic substitution reaction .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-Benzo[d]imidazole-2-carboxamide have been analyzed in several studies . For instance, three new crystal structures of 1H-benzo[d]imidazole derivatives were determined, and an identical system of hydrogen bonds, C (4), was observed .

Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

1H-Benzo[d]imidazol-2-carboxamid: Derivate wurden auf ihr Potenzial zur Bekämpfung von mikrobiellen Infektionen untersucht. Forschungen zeigen, dass diese Verbindungen eine signifikante in-vitro-antibakterielle Aktivität gegen sowohl grampositive als auch gramnegative Bakterien sowie antifungale Eigenschaften aufweisen . Die Struktur-Wirkungs-Beziehung ist in diesem Zusammenhang entscheidend, da die Anordnung von Wasserstoffbrückenbindungen innerhalb der Kristallstruktur der Verbindung deren Wirksamkeit beeinflussen kann. Darüber hinaus legen ADME-Berechnungen (Absorption, Distribution, Metabolismus und Exkretion) nahe, dass diese Derivate die Blut-Hirn-Schranke passieren könnten, was sie zu Kandidaten für die Medikamentenentwicklung macht .

Synthese von funktionellen Molekülen

Die Synthese von Imidazolen, einschließlich This compound, ist ein strategischer Forschungsbereich aufgrund ihrer Rolle als heterocyclisches Strukturmotiv in funktionellen Molekülen. Diese Verbindungen sind in einer Vielzahl von Anwendungen integriert, von Pharmazeutika bis hin zu Agrochemikalien und sogar bei der Entwicklung von Farbstoffen für Solarzellen und andere optische Anwendungen . Die Methoden für ihre Synthese entwickeln sich ständig weiter, wobei der Schwerpunkt auf der Kompatibilität funktioneller Gruppen und Substitutionsmustern liegt, die ihre Nutzbarkeit in verschiedenen Forschungsbereichen verbessern .

Anti-Tuberkulose-Mittel

Verbindungen, die den 1H-Benzo[d]imidazol-Rest enthalten, wurden synthetisiert und auf ihre Anti-Tuberkulose-Aktivität hin untersucht. Beispielsweise wurden Derivate gegen den Stamm Mycobacterium tuberculosis getestet, und ihre minimalen Hemmkonzentrationen (MHK) wurden berechnet, um ihr therapeutisches Potenzial zu bewerten . Dies unterstreicht die Rolle der Verbindung bei der Entwicklung neuer Behandlungen für Tuberkulose, eine Krankheit, die nach wie vor eine globale Gesundheitsherausforderung darstellt.

Wirkmechanismus

Target of Action

1H-Benzo[d]imidazole-2-carboxamide has been identified as a potent inhibitor of Casein Kinase 1 (CK1) δ/ε . CK1 is a highly conserved ubiquitously expressed serine/threonine protein kinase family, involved in the regulation of many different cellular processes such as canonical Wnt signaling, DNA damage response, cell cycle progression, apoptosis, and chromosome segregation .

Mode of Action

The compound interacts with its targets, CK1δ/ε, and inhibits their activity. This inhibition leads to a reduction in the phosphorylation of various substrates bearing either a canonical or a non-canonical consensus sequence .

Biochemical Pathways

The inhibition of CK1δ/ε by 1H-Benzo[d]imidazole-2-carboxamide affects various biochemical pathways. These include the canonical Wnt signaling pathway, DNA damage response pathway, cell cycle progression, apoptosis, and chromosome segregation . The downstream effects of these pathway alterations depend on the specific cellular context and the other active biochemical pathways.

Result of Action

The inhibition of CK1δ/ε by 1H-Benzo[d]imidazole-2-carboxamide can lead to a variety of cellular effects. For instance, it has been shown to inhibit the proliferation of tumor cell lines in a dose and cell line-specific manner .

Zukünftige Richtungen

The future directions for the research on 1H-Benzo[d]imidazole-2-carboxamide involve its potential therapeutic applications . The compound has been found to exhibit a wide variety of biological activities in the medicinal field . Therefore, it has immense potential to be investigated for newer therapeutic possibilities .

Biochemische Analyse

Biochemical Properties

1H-Benzo[d]imidazole-2-carboxamide plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme Mycobacterium tuberculosis, where derivatives of 1H-Benzo[d]imidazole-2-carboxamide have shown significant anti-tubercular activity . The compound’s structure allows it to form hydrogen bonds and other interactions with the active sites of enzymes, thereby inhibiting their activity. Additionally, 1H-Benzo[d]imidazole-2-carboxamide has been found to interact with proteins involved in DNA replication and repair, further highlighting its potential as a therapeutic agent .

Cellular Effects

1H-Benzo[d]imidazole-2-carboxamide exerts various effects on different types of cells and cellular processes. In cancer cells, for instance, it has been observed to induce cell cycle arrest and apoptosis, particularly in HepG2 liver cancer cells . This is achieved through the upregulation of pro-apoptotic proteins such as caspase-3 and Bax, and the downregulation of anti-apoptotic proteins like Bcl-2 . Furthermore, 1H-Benzo[d]imidazole-2-carboxamide influences cell signaling pathways, including the Wnt signaling pathway, which is crucial for cell proliferation and differentiation . These effects on cell signaling and gene expression underscore the compound’s potential in cancer therapy.

Molecular Mechanism

The molecular mechanism of 1H-Benzo[d]imidazole-2-carboxamide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound’s ability to form hydrogen bonds with the active sites of enzymes leads to their inhibition, which is a key aspect of its antimicrobial and anticancer activities . Additionally, 1H-Benzo[d]imidazole-2-carboxamide can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes such as apoptosis and cell cycle progression . These molecular interactions provide a comprehensive understanding of how 1H-Benzo[d]imidazole-2-carboxamide exerts its biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-Benzo[d]imidazole-2-carboxamide have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1H-Benzo[d]imidazole-2-carboxamide maintains its stability under various conditions, allowing for sustained biological activity . Prolonged exposure to the compound can lead to degradation, which may affect its efficacy and safety in long-term applications . These temporal effects are important considerations for the development of 1H-Benzo[d]imidazole-2-carboxamide as a therapeutic agent.

Dosage Effects in Animal Models

The effects of 1H-Benzo[d]imidazole-2-carboxamide vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit significant therapeutic effects without causing adverse reactions . At higher doses, 1H-Benzo[d]imidazole-2-carboxamide can induce toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose to maximize efficacy while minimizing toxicity. Studies in animal models provide valuable insights into the safe and effective use of 1H-Benzo[d]imidazole-2-carboxamide in clinical settings.

Metabolic Pathways

1H-Benzo[d]imidazole-2-carboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes are mediated by enzymes such as cytochrome P450, which play a crucial role in the detoxification and elimination of 1H-Benzo[d]imidazole-2-carboxamide from the body . Understanding these metabolic pathways is essential for predicting the pharmacokinetics and potential drug interactions of 1H-Benzo[d]imidazole-2-carboxamide.

Transport and Distribution

The transport and distribution of 1H-Benzo[d]imidazole-2-carboxamide within cells and tissues are mediated by various transporters and binding proteins. The compound is known to cross the blood-brain barrier, which is facilitated by its interaction with specific transport proteins . Additionally, 1H-Benzo[d]imidazole-2-carboxamide can accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects . These transport and distribution characteristics are important for understanding the compound’s pharmacodynamics and potential therapeutic applications.

Subcellular Localization

1H-Benzo[d]imidazole-2-carboxamide exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . In the nucleus, 1H-Benzo[d]imidazole-2-carboxamide can bind to DNA and transcription factors, modulating gene expression and cellular processes . Additionally, post-translational modifications, such as phosphorylation, can affect the subcellular localization and activity of 1H-Benzo[d]imidazole-2-carboxamide . These localization patterns provide insights into the compound’s mechanism of action and potential therapeutic targets.

Eigenschaften

IUPAC Name |

1H-benzimidazole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-7(12)8-10-5-3-1-2-4-6(5)11-8/h1-4H,(H2,9,12)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIZCDQOKKYYCRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00332196 | |

| Record name | 1H-Benzimidazole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5805-52-7 | |

| Record name | 1H-Benzimidazole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why was 1H-benzo[d]imidazole-2-carboxamide included in this study on transport selectivity?

A1: The research aimed to develop a highly selective membrane for tribenuron-methyl, a herbicide. 1H-benzo[d]imidazole-2-carboxamide, structurally similar to tribenuron-methyl, served as a negative control in permeation experiments []. By comparing how effectively the membrane transported tribenuron-methyl versus 1H-benzo[d]imidazole-2-carboxamide and other analogs, researchers could evaluate the membrane's selectivity.

Q2: What did the results reveal about the transport of 1H-benzo[d]imidazole-2-carboxamide through the membrane compared to tribenuron-methyl?

A2: The molecularly imprinted nanowire membrane demonstrated significantly higher transport selectivity for tribenuron-methyl compared to 1H-benzo[d]imidazole-2-carboxamide []. This result highlighted the membrane's ability to discriminate between molecules with subtle structural differences, indicating its potential for applications requiring precise molecular separation, such as drug delivery or environmental remediation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

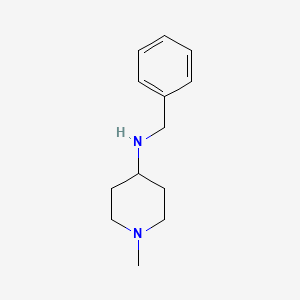

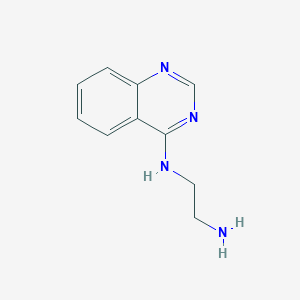

![5-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1269460.png)

![4-allyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1269461.png)

![[4,5,6-Triacetyloxy-2-(bromomethyl)oxan-3-yl] acetate](/img/structure/B1269488.png)